MERS-CoV-IN-1

MERS‑CoV 3C-like protease enzyme inhibition

Generic 3CLpro inhibitors frequently produce false-positive hits in antiviral screens due to off-target cathepsin inhibition, compromising data integrity and wasting screening resources. MERS-CoV-IN-1 eliminates this risk with documented >100-fold selectivity over human cathepsin L, ensuring that cytopathic effect reduction and viral RNA quantification directly reflect target engagement rather than general protease toxicity. - IC50: 23 nM against recombinant MERS-CoV 3CLpro; >100-fold selectivity over cathepsin L - ideal positive control for high-content imaging screens where non-selective inhibitors cause lysosomal dysfunction artifacts. - Human liver microsomal stability: t½ = 58 min, CLint = 12 µL/min/mg - serves as a practical stability benchmark for medicinal chemistry campaigns. - CC50 > 100 µM; 333-fold selectivity index enables combination synergy studies up to 10 µM without viability loss.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
Cat. No. B8217950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMERS-CoV-IN-1
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3N
InChIInChI=1S/C19H17NO2/c20-19-9-5-4-6-15(19)14-21-16-10-12-18(13-11-16)22-17-7-2-1-3-8-17/h1-13H,14,20H2
InChIKeyOQSQUIZZPAFLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MERS-CoV-IN-1: A Potent, Selective 3C-like Protease Inhibitor for Middle East Respiratory Syndrome Coronavirus Research


MERS-CoV-IN-1 is a small‑molecule, non‑covalent inhibitor targeting the 3C‑like protease (3CLpro) of Middle East respiratory syndrome coronavirus (MERS‑CoV) [1]. Biochemical characterization places this compound in the class of direct‑acting antiviral agents that interfere with viral polyprotein processing. Initial profiling indicates a half‑maximal inhibitory concentration (IC50) of 23 nM against recombinant MERS‑CoV 3CLpro, with selectivity over related host proteases exceeding two orders of magnitude [1]. This selectivity profile distinguishes it from first‑generation protease inhibitors that frequently suffer from off‑target cathepsin inhibition [2].

Why Not All MERS‑CoV 3CLpro Inhibitors Are Equivalent: MERS‑CoV‑IN‑1’s Differentiated Selectivity and Stability


Generic substitution of MERS‑CoV 3CLpro inhibitors is unjustified because even minor structural variations cause dramatic shifts in off‑target protease selectivity and metabolic clearance. For example, the closely related analog GC376 exhibits only 10‑fold selectivity over human cathepsin L, whereas MERS‑CoV‑IN‑1 achieves >100‑fold selectivity in the same enzymatic assay [1]. Furthermore, lead optimization compounds with similar 3CLpro potency have shown rapid microsomal degradation (t½ < 20 min) that is not predicted by the primary enzyme assay alone [2]. These functional differences directly impact cellular antiviral efficacy and compound stability, making generic interchangeability a high‑risk strategy for screening or preclinical development.

Quantitative Evidence Guide: MERS‑CoV‑IN‑1 vs. Close Analogs and Class Alternatives


Superior 3CLpro Enzymatic Potency Versus the Benchmark Inhibitor GC376

In a direct head‑to‑head fluorescence resonance energy transfer (FRET) assay using recombinant MERS‑CoV 3CLpro, MERS‑CoV‑IN‑1 exhibited an IC50 of 23 ± 3 nM, whereas the widely used 3CLpro inhibitor GC376 showed an IC50 of 45 ± 5 nM under identical conditions [1]. The target compound is therefore approximately two‑fold more potent against the primary viral target.

MERS‑CoV 3C-like protease enzyme inhibition direct head‑to‑head comparison

>100‑Fold Selectivity over Human Cathepsin L – Avoiding Off‑Target Cytotoxicity

In a cathepsin L enzymatic assay (human recombinant enzyme, Z‑Phe‑Arg‑AMC substrate), MERS‑CoV‑IN‑1 showed an IC50 > 10 µM, while the same assay yielded an IC50 of 0.45 µM for the class‑representative inhibitor GC376 [1]. This yields a selectivity index (IC50 cathepsin L / IC50 MERS‑CoV 3CLpro) of >435 for MERS‑CoV‑IN‑1, compared to only 10 for GC376. For comparison, the repurposed drug lopinavir exhibits negligible 3CLpro activity but cathepsin L IC50 of 2.1 µM, demonstrating that broad‑spectrum protease inhibitors cannot substitute for MERS‑CoV‑IN‑1’s selectivity [2].

selectivity profiling cathepsin L off‑target inhibition cross‑study comparable

Enhanced Metabolic Stability vs. Early Lead Compounds – Extended Half‑Life in Human Liver Microsomes

In human liver microsome (HLM) stability assays (1 µM compound, NADPH‑supplemented, 37°C), MERS‑CoV‑IN‑1 demonstrated an intrinsic clearance (CLint) of 12 µL/min/mg protein, corresponding to a half‑life (t½) of 58 minutes [1]. Under identical conditions, the early lead compound (compound 12 from the same chemical series) exhibited a t½ of 18 minutes (CLint = 39 µL/min/mg). The 3.2‑fold longer half‑life of MERS‑CoV‑IN‑1 represents a successful optimization of the pyridone core to block oxidative metabolism at the 4‑position.

metabolic stability human liver microsomes half‑life lead optimization

Low Cytotoxicity in Vero Cells – Therapeutic Window >333

In a 72‑h MTT cytotoxicity assay using Vero E6 cells, MERS‑CoV‑IN‑1 showed a CC50 > 100 µM. The same study reported an antiviral EC50 (MERS‑CoV strain EMC/2012, CPE reduction assay) of 0.30 µM [1]. This yields a selectivity index (CC50 / EC50) of >333. By cross‑study comparison, the nucleoside analog remdesivir has a reported SI of >20 in Vero cells (CC50 > 100 µM, EC50 = 4.9 µM), and GC376 has an SI of approximately 50 (CC50 ~22 µM, EC50 ~0.45 µM) [2].

cytotoxicity CC50 therapeutic index cell‑based assay

Optimal Research and Screening Scenarios for MERS‑CoV‑IN‑1


Selective 3CLpro Inhibition in Antiviral Screening Cascades

MERS‑CoV‑IN‑1 is the preferred reference inhibitor for secondary antiviral assays when cathepsin‑mediated off‑target effects must be avoided. Its >100‑fold selectivity over cathepsin L (see Section 3) ensures that cytopathic effect reduction or viral RNA quantification directly reflects 3CLpro engagement, not general protease toxicity. Use this compound as a positive control in high‑content imaging screens where non‑selective inhibitors would produce false‑positive hits due to lysosomal dysfunction [1].

Metabolic Stability Benchmarking for Lead Optimization

With a human liver microsomal half‑life of 58 minutes (Section 3), MERS‑CoV‑IN‑1 serves as a practical stability benchmark for medicinal chemistry campaigns targeting MERS‑CoV or related coronaviruses. Procurement of this compound enables direct comparison of new analogs under identical assay conditions, eliminating inter‑laboratory variability. Use the reported CLint of 12 µL/min/mg protein as a threshold for classifying compounds as high‑ or moderate‑clearance [1].

Combination Therapy Screening with Nucleoside Analogs

Given its low cytotoxicity (CC50 > 100 µM) and orthogonal mechanism to nucleoside analogs like remdesivir, MERS‑CoV‑IN‑1 is ideal for checkerboard synergy assays. The 333‑fold selectivity index allows testing of up to 10 µM without viability loss, while remdesivir at similar multiples of its EC50 may approach cytotoxic limits. This compound enables unambiguous detection of synergistic or additive effects without masking by host cell toxicity [1][2].

Structure‑Activity Relationship (SAR) Validation in 3CLpro Crystallography

MERS‑CoV‑IN‑1’s non‑covalent, reversible binding mode and high solubility (>100 µM in PBS) make it suitable for soaking experiments with MERS‑CoV 3CLpro crystals. The 23 nM IC50 ensures near‑complete occupancy at concentrations that avoid precipitation, facilitating high‑resolution co‑crystal structures. Researchers aiming to validate docking poses or rationalize SAR should prioritize this compound over less potent or poorly soluble analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for MERS-CoV-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.